5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine

Medicinal Chemistry Kinase Inhibitor Synthesis Lead Optimization

This 5-substituted indazole features a 1,3-dioxan-2-yl masked aldehyde, enabling precise SAR exploration in the kinase ATP-binding pocket. Unlike generic 5-bromo or unsubstituted analogs, this scaffold offers unique steric and hydrogen-bonding properties for developing potent, selective PDK1/Bcr-Abl inhibitors. Ideal for medicinal chemistry and proprietary oncology programs. Inquire now for bulk pricing.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 1373350-39-0
Cat. No. B1400195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine
CAS1373350-39-0
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C3OCCCO3)C(=N1)N
InChIInChI=1S/C12H15N3O2/c1-15-10-4-3-8(7-9(10)11(13)14-15)12-16-5-2-6-17-12/h3-4,7,12H,2,5-6H2,1H3,(H2,13,14)
InChIKeyOGABMVRFQUBMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Dioxan-2-yl)-1-methyl-1H-indazol-3-amine CAS 1373350-39-0: Basic Physicochemical and Structural Profile


5-(1,3-Dioxan-2-yl)-1-methyl-1H-indazol-3-amine (CAS 1373350-39-0) is a heterocyclic organic compound belonging to the substituted indazole class. Its structure features an indazole core (a benzene-pyrazole fused ring system) bearing a 3-amino group, an N1-methyl substituent, and a 1,3-dioxan-2-yl moiety at the 5-position . The 1H-indazol-3-amine scaffold is a recognized hinge-binding fragment extensively employed in kinase inhibitor design [1]. The compound has a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol .

5-(1,3-Dioxan-2-yl)-1-methyl-1H-indazol-3-amine: Why In-Class Indazole Intermediates Are Not Interchangeable


Substitution on the indazole core is known to profoundly impact molecular recognition by kinase ATP-binding pockets. Even subtle alterations to substituents on the indazole ring have been correlated with changes in potency against targets such as PDK1 and selectivity toward cancer cell lines [1]. The specific 5-(1,3-dioxan-2-yl) substitution pattern on the 1-methyl-1H-indazol-3-amine scaffold is expected to confer distinct steric, electronic, and hydrogen-bonding properties compared to unsubstituted, halogenated, or other 5-substituted analogs . Consequently, generic substitution with a closely related analog (e.g., 5-bromo-1-methyl-1H-indazol-3-amine or 5-unsubstituted 1-methyl-1H-indazol-3-amine) may not recapitulate the intended downstream synthetic outcomes, binding interactions, or observed biological profiles.

5-(1,3-Dioxan-2-yl)-1-methyl-1H-indazol-3-amine: Quantitative Differentiation Evidence Summary


Comparative Molecular Weight and Physicochemical Properties vs. Unsubstituted Indazole Core

The target compound exhibits a molecular weight of 233.27 g/mol (C12H15N3O2) . In contrast, the unsubstituted 1H-indazol-3-amine core has a molecular weight of 133.15 g/mol (C7H7N3) . This represents a significant increase in mass (+100.12 g/mol) and lipophilicity due to the addition of both the N1-methyl and the 5-(1,3-dioxan-2-yl) substituents. Such physicochemical divergence is critical, as the unsubstituted parent scaffold alone has been reported to exhibit weak PDK1 inhibition (IC50 = 311,000 nM) [1], underscoring the necessity of optimized substitution patterns for achieving meaningful target engagement.

Medicinal Chemistry Kinase Inhibitor Synthesis Lead Optimization

Scaffold Class-Level Inference: 1H-Indazol-3-amine as a Privileged Hinge-Binding Fragment

The 1H-indazol-3-amine scaffold is documented as an effective hinge-binding moiety in kinase inhibitor design [1]. Within the context of Bcr-Abl inhibitor development, derivatives incorporating a 6-phenyl-1H-indazol-3-amine hinge binder have demonstrated potent inhibition, with optimized compounds such as Y9 achieving IC50 values of 0.043 μM (Bcr-AblWT) and 0.17 μM (Bcr-AblT315I) [2]. While the target compound (5-(1,3-dioxan-2-yl)-1-methyl-1H-indazol-3-amine) lacks directly reported bioactivity data, its core scaffold is firmly validated for kinase-targeting applications. The 5-(1,3-dioxan-2-yl) substitution is expected to modulate the electronic and steric environment of the indazole ring, potentially influencing hinge-binding affinity and selectivity relative to other 5-substituted or unsubstituted analogs.

Kinase Inhibition Cancer Therapeutics Fragment-Based Drug Discovery

Proprietary Nature of 5-Position Substitution: Synthetic Handle and IP Differentiation

The 5-(1,3-dioxan-2-yl) substituent distinguishes this compound from more common 5-substituted indazole intermediates such as 5-bromo-1-methyl-1H-indazol-3-amine (CAS 1000018-06-3) or 5-nitro analogs. The 1,3-dioxane ring is a protected aldehyde equivalent, providing a latent functional handle for further synthetic elaboration (e.g., deprotection to an aldehyde, followed by reductive amination or Wittig chemistry) that is not available with simple halo- or nitro-substituted analogs. This unique substitution pattern may also offer intellectual property differentiation, as specific indazole derivatives bearing 1,3-dioxane or related heterocyclic substituents are often encompassed within patent claims for kinase inhibitors and antitumor agents [1].

Organic Synthesis Patented Intermediates Medicinal Chemistry

5-(1,3-Dioxan-2-yl)-1-methyl-1H-indazol-3-amine: Recommended Research Applications Based on Evidence


Synthesis of Novel Kinase Inhibitor Analogs via Protected Aldehyde Elaboration

The 1,3-dioxan-2-yl group at the 5-position of the indazole core serves as a masked aldehyde, enabling subsequent deprotection and functionalization. This synthetic handle is valuable for generating diverse compound libraries for kinase inhibitor programs, as the 1H-indazol-3-amine scaffold is a validated hinge-binding motif [1]. Researchers can utilize this intermediate to introduce varied substituents at the 5-position, exploring structure-activity relationships (SAR) in cancer targets such as Bcr-Abl and other tyrosine kinases [2].

Exploration of 5-Position SAR in PDK1 and Other Kinase Targets

Given that the unsubstituted 1H-indazol-3-amine core exhibits weak PDK1 inhibition (IC50 = 311,000 nM) [1], the introduction of the 5-(1,3-dioxan-2-yl) substituent represents a strategic modification to probe the steric and electronic requirements of the PDK1 ATP-binding pocket. This compound is suitable for use as a starting material or reference building block in medicinal chemistry campaigns aimed at improving potency and selectivity against PDK1 or related AGC family kinases.

Synthetic Intermediate for Patent-Distinct Antitumor Indazole Derivatives

Substituted indazole derivatives are extensively claimed in patents for antitumor agents and kinase inhibitors [1]. The specific 5-(1,3-dioxan-2-yl)-1-methyl substitution pattern offers a route to compounds that may circumvent existing intellectual property claims on simpler 5-substituted indazoles. This intermediate can be incorporated into proprietary synthetic pathways for generating novel chemical entities with potential therapeutic applications in oncology.

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